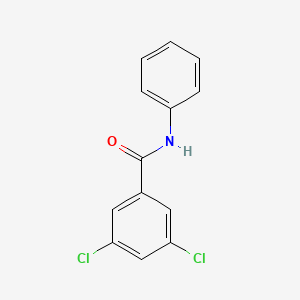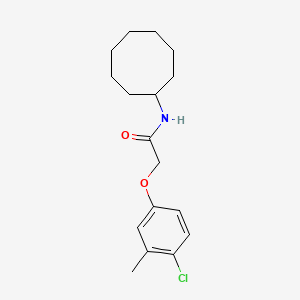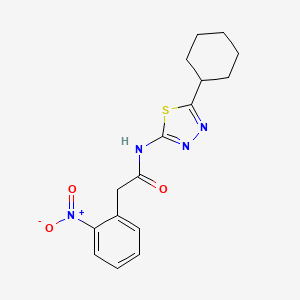
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide, commonly referred to as CYT387, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which are known to play a crucial role in regulating the immune system. CYT387 has been shown to have potent inhibitory effects on JAK1 and JAK2, making it a promising candidate for the treatment of various autoimmune diseases, myeloproliferative disorders, and certain types of cancers.
Wirkmechanismus
CYT387 exerts its therapeutic effects by inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamides are involved in the signaling pathways of various cytokines and growth factors, including those that are known to play a role in the pathogenesis of autoimmune diseases and cancers. By inhibiting the activity of N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, CYT387 reduces the production of inflammatory cytokines and growth factors, thereby suppressing the immune response and inhibiting tumor growth.
Biochemical and Physiological Effects:
CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which are key regulators of the immune system. By inhibiting the activity of these enzymes, CYT387 reduces the production of inflammatory cytokines and growth factors, which are known to play a role in the pathogenesis of various disease conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, which is thought to be due to its ability to inhibit N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2-mediated signaling pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of CYT387 is its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which makes it a promising candidate for the treatment of various autoimmune diseases and cancers. Additionally, CYT387 has been shown to have good oral bioavailability and pharmacokinetic properties, which make it an attractive candidate for clinical development.
However, there are also some limitations associated with the use of CYT387 in lab experiments. One of the major limitations is its potential off-target effects, which can lead to unwanted side effects. Additionally, CYT387 has been shown to have limited selectivity for N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which can limit its efficacy in certain disease conditions.
Zukünftige Richtungen
There are several future directions for the research and development of CYT387. One of the major areas of focus is the clinical development of CYT387 for the treatment of various disease conditions, including myeloproliferative neoplasms, autoimmune diseases, and cancers. Additionally, there is ongoing research to identify more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome the limitations associated with CYT387.
Another future direction is the investigation of the potential combination therapies involving CYT387 and other drugs. For example, CYT387 has been shown to have synergistic effects with other N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors and chemotherapeutic agents in preclinical studies. This suggests that combination therapies may have greater efficacy than monotherapy in certain disease conditions.
Conclusion:
In conclusion, CYT387 is a promising small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various disease conditions. Its potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide1 and N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2 make it a promising candidate for the treatment of autoimmune diseases, myeloproliferative disorders, and certain types of cancers. While there are some limitations associated with its use, ongoing research is focused on identifying more selective and potent N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide inhibitors that can overcome these limitations.
Synthesemethoden
The synthesis of CYT387 involves a multi-step process that begins with the reaction of 5-cyclohexyl-1,3,4-thiadiazol-2-amine with 2-nitrobenzaldehyde in the presence of acetic acid and acetic anhydride. The resulting intermediate is then reduced using sodium borohydride to yield the corresponding amine. This amine is then reacted with 2-(2-chloroacetyl)phenylboronic acid in the presence of a palladium catalyst to form the final product, CYT387.
Wissenschaftliche Forschungsanwendungen
CYT387 has been extensively studied for its potential therapeutic applications in various disease conditions. One of the major areas of research has been its use in the treatment of myeloproliferative neoplasms (MPNs), which are a group of disorders characterized by the overproduction of blood cells. CYT387 has been shown to have potent inhibitory effects on N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide2, which is a key driver of MPNs. In preclinical studies, CYT387 has been shown to reduce the size of spleens and decrease the levels of inflammatory cytokines in animal models of MPNs.
CYT387 has also been studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis. In preclinical studies, CYT387 has been shown to reduce inflammation and improve disease symptoms in animal models of these conditions. Additionally, CYT387 has been shown to have antitumor effects in various types of cancers, including breast cancer, pancreatic cancer, and multiple myeloma.
Eigenschaften
IUPAC Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S/c21-14(10-12-8-4-5-9-13(12)20(22)23)17-16-19-18-15(24-16)11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZABITDJBJDMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)NC(=O)CC3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-(2-nitrophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

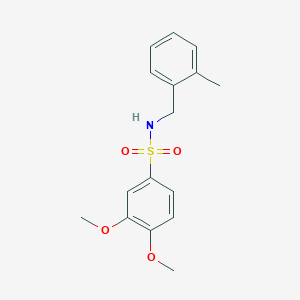

![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
![N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
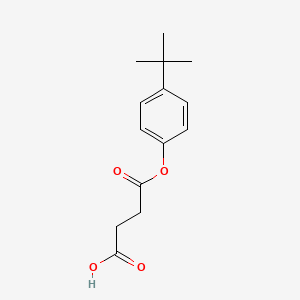
![4-{[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B5802668.png)
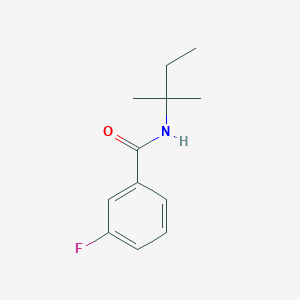
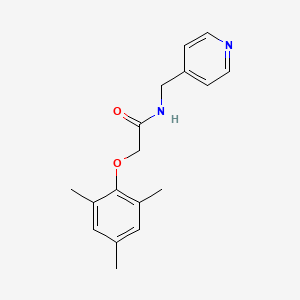
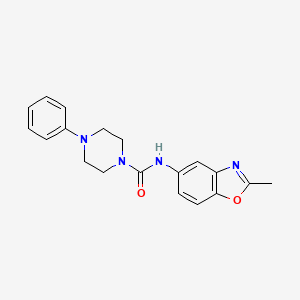
![N'~1~,N'~3~-bis{[(cyclohexylamino)carbonyl]oxy}propanediimidamide](/img/structure/B5802688.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-benzimidazole](/img/structure/B5802696.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]butanamide](/img/structure/B5802704.png)
